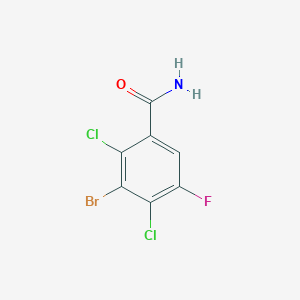

3-Bromo-2,4-dichloro-5-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dichloro-5-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2FNO/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHLJMWBEIRAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2,4 Dichloro 5 Fluorobenzamide

Strategic Approaches for the Preparation of 3-Bromo-2,4-dichloro-5-fluorobenzamide

The construction of this compound can be envisioned through a retrosynthetic analysis that disconnects the molecule at the amide bond and the halogen-aryl bonds. This suggests a convergent strategy where a suitably halogenated benzoic acid precursor is synthesized and subsequently converted to the final benzamide (B126). The key challenges lie in the controlled, regioselective introduction of the three different halogen atoms (F, Cl, Br) onto the benzene (B151609) ring.

Achieving the precise 2,4-dichloro and 3-bromo substitution pattern on a 5-fluorobenzamide core requires a strategic sequence of halogenation reactions, guided by the directing effects of the substituents present on the aromatic ring. The amide group is an ortho-, para-director, while halogens are also ortho-, para-directing but deactivating. The fluorine at C5, along with the other halogens, will influence the position of subsequent electrophilic substitutions.

A plausible synthetic route could start from a pre-functionalized aniline (B41778) or benzoic acid. For instance, the bromination of a precursor like 2,4-dichloro-3-fluoro-aniline is a key step in the synthesis of related polyhalogenated benzenes. google.com Such reactions often employ brominating agents in the presence of an acid. Similarly, the bromination of 2,4-dichlorobenzoic acid has been achieved using bromine and sulfur in chlorosulfonic acid. researchgate.net

The regioselectivity of halogenation is critical. In the synthesis of related pyrimidines, the SNAr reaction of 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C-5 shows a preference for substitution at the C-4 position. youtube.com While the mechanism is different, this highlights how existing substituents dictate the position of incoming groups. For the target molecule, introducing the chlorine atoms first onto a fluorinated ring, followed by a directed bromination, would be a logical approach. The weak electrophilic nature of a polyhalogenated benzene nucleus can make direct bromination challenging, sometimes requiring potent brominating systems like N-Bromosuccinimide (NBS) in concentrated sulfuric acid. nih.gov

Table 1: Investigated Bromination Methods for a Halogenated Benzene Nucleus

| Entry | Brominating Agent | Acid/Catalyst | Result | Reference |

|---|---|---|---|---|

| 1 | Br₂ | Lewis Acids | Failed | nih.gov |

| 2 | Br₂ | Protonic Acids | Failed | nih.gov |

| 3 | KBrO₃ | Sulfuric Acid | Successful, but with by-products | nih.gov |

The incorporation of fluorine into aromatic systems is a pivotal step and can be accomplished via several established methods. google.comchemicalbook.com A common industrial-scale method involves nucleophilic substitution of other halogens using hydrogen fluoride (B91410) (HF). nih.gov Another powerful technique is the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by fluoride, often using tetrafluoroboric acid or its salts. google.com A patent describes the preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene from 3,5-dichloro-4-fluoro-aniline via a Sandmeyer-type reaction. google.com

The timing of fluorine introduction is a key strategic consideration. It can be introduced early in the synthesis, starting from a fluorinated precursor like fluorobenzene, or later via diazotization of a corresponding aniline. google.comnih.gov The choice depends on the compatibility of the fluorination conditions with other functional groups present on the molecule. The high electronegativity and hydration energy of the fluoride anion make C-F bond formation a challenging transformation. chemicalbook.com Modern methods often focus on using reagents that can deliver a positively charged fluorine equivalent ("F+") or by modulating the electronics of the organic molecule to react with simple fluoride anions (F-). nih.gov

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the corresponding carboxylic acid or its activated derivative with ammonia (B1221849). A common and efficient method involves converting the 3-bromo-2,4-dichloro-5-fluorobenzoic acid into its acid halide, typically the acid chloride, using reagents like thionyl chloride or oxalyl chloride. researchgate.net This activated intermediate then readily reacts with ammonia to yield the desired benzamide. google.com

A patent for the synthesis of 3-bromo-4-fluorobenzamide (B1271551) describes the reaction of 3-bromo-4-fluoro-benzoyl fluoride with an aqueous ammonia solution, resulting in a high yield of the product. google.com This highlights the general applicability of reacting benzoic acid halides with ammonia for benzamide synthesis. google.com Alternative methods for amide bond formation include copper-catalyzed direct arylation of bromo-difluoro-acetamides with aryl boronic acids, although this is more relevant for C-C bond formation adjacent to the amide. acs.org For the direct conversion of a carboxylic acid, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole) can be employed. researchgate.net

Table 2: General Amide Bond Formation Strategies

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Benzoic Acid Halide | Ammonia | Benzamide | google.com |

| Benzoic Acid | (COCl)₂, then Aminophenol/TEA | Substituted Benzamide | researchgate.net |

For example, a process for preparing 3-bromo-4-fluorobenzoic acid starts with fluorobenzene, which undergoes Friedel-Crafts acylation, followed by bromination and then oxidation of the acyl group to a carboxylic acid. nih.gov Another relevant synthesis is that of 5-bromo-1,3-dichloro-2-fluoro-benzene, which is prepared from 2,4-dichloro-3-fluoro-aniline. google.com This aniline itself is synthesized by the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com The aniline is then brominated to give 6-bromo-2,4-dichloro-3-fluoro-aniline, which finally undergoes diazotization and reduction to yield the target benzene derivative. google.com This benzene derivative could then, in principle, be carboxylated to provide the necessary benzoic acid precursor.

Another approach involves the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid from 2,6-dichloro-3-fluorobenzonitrile. nih.gov This demonstrates that a cyano group can serve as a precursor to a carboxylic acid function.

Advanced Synthetic Modifications and Derivatizations of this compound

Once synthesized, this compound serves as a scaffold for further chemical modification. The presence of multiple halogen atoms, particularly the bromine, provides a handle for introducing diverse functionalities through modern cross-coupling reactions.

Structure-Activity Relationship (SAR) studies are crucial in medicinal and agricultural chemistry to optimize the biological activity of a lead compound. For halogenated benzamides, SAR investigations have revealed that the nature and position of substituents significantly influence their inhibitory activities against various biological targets. researchgate.netnih.govnih.gov

The bromine atom at the C3 position of this compound is particularly amenable to derivatization via palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Potential Derivatization Reactions for SAR Studies:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce a wide range of substituted aromatic rings at the C3 position. nih.gov This is a robust and widely used method tolerant of many functional groups. youtube.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines, anilines, or N-heterocycles. youtube.com

Sonogashira Coupling: The introduction of terminal alkynes can be achieved, which can serve as versatile intermediates for further transformations. youtube.com

Heck Coupling: This reaction can be used to append alkene functionalities to the aromatic core. youtube.com

Negishi and Stille Couplings: These involve organozinc and organotin reagents, respectively, and offer alternative methods for C-C bond formation. youtube.com

These modifications allow for the systematic exploration of how changes in steric bulk, electronic properties, and hydrogen bonding potential at the C3 position affect the molecule's interaction with a biological target. For instance, in other benzamide series, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity against enzymes. researchgate.net By generating a library of derivatives, researchers can build a comprehensive SAR profile to guide the design of more potent and selective agents. nih.govmdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-2,4-dichloro-5-fluorobenzoic acid |

| 2,4-dichloro-3-fluoro-aniline |

| 2,4-dichlorobenzoic acid |

| N-Bromosuccinimide (NBS) |

| 2,4-dichloropyrimidine |

| Fluorobenzene |

| 3-bromo-4-fluorobenzoic acid |

| 5-bromo-1,3-dichloro-2-fluoro-benzene |

| 1,3-dichloro-2-fluoro-4-nitro-benzene |

| 6-bromo-2,4-dichloro-3-fluoro-aniline |

| 3-bromo-4-fluorobenzamide |

| 3-bromo-4-fluoro-benzoyl fluoride |

| Thionyl chloride |

| Oxalyl chloride |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Hydroxybenzotriazole (HOBt) |

| 2-bromo-2,2-difluoroacetamide |

| Aryl boronic acid |

| 2,4-dichloro-3-cyano-5-fluorobenzoic acid |

| 2,6-dichloro-3-fluorobenzonitrile |

| Ammonia |

| Bromine |

| Sulfur |

| Chlorosulfonic acid |

| Hydrogen fluoride |

| Tetrafluoroboric acid |

| Cuprous bromide |

| Hydrogen bromide |

Lack of Publicly Available Research Data on this compound Hinders New Drug Development Efforts

Despite a growing interest in halogenated organic compounds for pharmaceutical research, a comprehensive review of scientific literature and patent databases reveals a significant gap in the available information regarding the specific chemical compound this compound. Extensive searches have yielded no specific data on its synthesis, chemical transformations, or the development of its analogues for targeted biological investigations. This absence of foundational research presents a considerable roadblock for its potential application in medicinal chemistry and drug discovery.

The exploration of novel chemical entities is a cornerstone of modern pharmaceutical development. Halogenated benzamides, a class of compounds to which this compound belongs, have been a source of various biologically active molecules. The specific placement of bromo, chloro, and fluoro substituents on the benzamide scaffold can significantly influence the compound's physicochemical properties and its interaction with biological targets. However, without published synthetic routes or any preliminary biological screening data, the scientific community is unable to build upon existing knowledge to explore the therapeutic potential of this particular compound.

The development of analogues is a critical step in the drug discovery process. It allows researchers to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. This process, known as structure-activity relationship (SAR) studies, relies heavily on the initial synthesis of the parent compound and subsequent chemical modifications. The current void in the literature concerning this compound means that such crucial preclinical research cannot be initiated.

While general methods for the synthesis of polychlorinated and fluorinated benzamides exist, the specific combination and positioning of the halogen atoms in this compound may require a unique synthetic strategy that has not yet been reported. Without access to research detailing its preparation, any discussion on its chemical transformations or the creation of derivatives remains purely speculative.

The lack of information extends to its potential biological activities. Many halogenated compounds exhibit interesting pharmacological effects, ranging from antimicrobial to anticancer properties. However, in the case of this compound, there are no publicly accessible studies that have investigated its effects on any biological system.

Structural Elucidation and Conformational Analysis of 3 Bromo 2,4 Dichloro 5 Fluorobenzamide

Spectroscopic Characterization for Definitive Structural Assignment

No published studies containing the specific spectroscopic data for 3-Bromo-2,4-dichloro-5-fluorobenzamide were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Connectivity Confirmation

Specific ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts, coupling constants, and correlation spectra (like COSY, HSQC, or HMBC), for this compound are not available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

There are no accessible HRMS records that would provide the exact mass measurement and confirm the elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific, experimentally obtained IR spectrum for this compound, which would detail the characteristic vibrational frequencies of its functional groups, is not documented.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

No crystallographic information files (CIFs) or published crystal structure analyses for this compound are available. Such data would be essential for determining its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Conformational Landscape and Preferred Geometries of this compound

Without experimental data from X-ray crystallography or dedicated computational chemistry studies, a discussion on the conformational landscape, including the rotational barriers around the C-C and C-N bonds and the preferred orientation of the amide group relative to the aromatic ring, cannot be accurately presented.

Theoretical and Computational Investigations of 3 Bromo 2,4 Dichloro 5 Fluorobenzamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These studies provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Properties and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-2,4-dichloro-5-fluorobenzamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a range of electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amide hydrogens, highlighting areas prone to nucleophilic attack. nih.gov

Below is an interactive table presenting hypothetical electronic properties for this compound, as would be determined by DFT calculations.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity of the molecule |

Molecular Modeling and Dynamics Simulations

Moving from the quantum realm to classical mechanics, molecular modeling and dynamics simulations are employed to study the interactions of the compound with larger biological systems, such as proteins.

Ligand-Protein Docking Studies for Predicted Biological Targets and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, docking studies would be performed against a library of known protein targets to identify potential biological activities. Given the prevalence of halogenated benzamides in medicinal chemistry, potential targets could include bacterial enzymes like DNA gyrase or dihydrofolate reductase, or fungal proteins. nih.govdergipark.org.tr The docking process generates a binding score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

The following interactive table illustrates hypothetical docking results of this compound with a putative bacterial protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Bacterial DNA Gyrase | -8.2 | Asp73, Gly77 | Hydrogen Bond |

| Val71, Pro79 | Hydrophobic Interaction | ||

| Fungal Lanosterol 14α-demethylase | -7.9 | Tyr132, His377 | Hydrogen Bond, π-π Stacking |

| Met508 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation of this compound docked with a target protein would involve simulating the movements of all atoms in the system in a solvated environment. This allows for the assessment of the conformational stability of the ligand in the binding pocket and the persistence of key interactions. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of individual residues, respectively. Such simulations are crucial for validating the docking results and understanding the dynamic behavior of the compound in a biological context. nih.gov

In Silico Prediction of Biological Activities and Mechanistic Insights

In silico tools can predict a wide range of biological activities and pharmacokinetic properties based on the chemical structure of a molecule. dntb.gov.uaucj.org.ua For this compound, various computational models could be used to predict its potential as an antibacterial, antifungal, or anticancer agent. dergipark.org.trdntb.gov.ua These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate chemical structures with known biological activities. Furthermore, in silico methods can provide mechanistic insights by identifying potential metabolic pathways and predicting absorption, distribution, metabolism, and excretion (ADME) properties. This early-stage assessment helps in identifying promising candidates for further experimental investigation and can guide the design of derivatives with improved activity and pharmacokinetic profiles. ucj.org.ua

Biological Activity and Mechanistic Elucidation in Preclinical Models

In Vitro Evaluation of Biological Activities

Comprehensive screening of 3-Bromo-2,4-dichloro-5-fluorobenzamide against various biological targets has not been reported. Consequently, there is no available data for the following standard in vitro assays:

Enzyme Inhibition Assays

There is no published research detailing the inhibitory effects of this compound on enzymes such as FtsZ, acetylcholinesterase, or topoisomerase I.

Receptor Binding Profiling and Affinity Determination

Information regarding the binding affinity and receptor interaction profile of this compound is not present in the current scientific literature.

Cell-Based Assays

There are no available studies that have investigated the antiproliferative, antimicrobial, or anti-inflammatory properties of this compound in relevant cell lines.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

Due to the absence of primary biological activity data, the mechanism of action for this compound remains unelucidated.

Target Engagement and Modulatory Effects on Cellular Pathways

There is no information available on the specific molecular targets of this compound or its effects on any cellular pathways.

Investigation of Induced Cellular Responses

No studies have been published that investigate whether this compound can induce cellular responses such as apoptosis or cell cycle arrest.

Preclinical Pharmacological Studies in Animal Models

Efficacy Assessment in Relevant Disease Models

No studies describing the evaluation of this compound in any disease models were identified.

Pharmacokinetic Profiling (Absorption, Distribution, Excretion) in Research Organisms

There is no available data on the absorption, distribution, or excretion of this compound in any research organism.

In Vivo Metabolic Fate Investigations

No in vivo studies investigating the metabolic pathways or resulting metabolites of this compound could be found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Modifications on Biological Activity

The arrangement and nature of the substituents on the benzamide (B126) core are critical determinants of its interaction with biological targets. The following subsections delve into the probable impacts of specific structural alterations.

Halogens are frequently incorporated into drug candidates to modulate their pharmacological profiles. The presence of bromine, chlorine, and fluorine on the phenyl ring of 3-Bromo-2,4-dichloro-5-fluorobenzamide is expected to significantly influence its potency, selectivity, and efficacy.

The introduction of halogens can affect a molecule's lipophilicity, electronic properties, and metabolic stability. For instance, the substitution of a hydrogen atom with a halogen can enhance membrane permeability and improve oral absorption. In the context of benzamides, halogen substitutions have been shown to be crucial for activity in various therapeutic areas.

The specific effects of each halogen in this compound can be hypothesized based on general principles observed in medicinal chemistry.

Fluorine: The fluorine atom at the C5 position, being the most electronegative element, can form strong hydrogen bonds with receptor sites and alter the acidity of nearby protons. Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can significantly enhance binding affinity and metabolic stability by blocking sites of metabolism.

The interplay of these three different halogens at specific positions creates a unique electronic and steric landscape on the aromatic ring, which is likely a key determinant of the compound's biological activity.

Table 1: General Impact of Halogen Substitutions on Benzamide Properties

| Halogen | Property Affected | Potential Impact on this compound |

| Fluorine | - Electronegativity- Hydrogen bonding capacity- Metabolic stability | - Enhanced binding affinity through hydrogen bonds.- Increased metabolic stability by blocking potential metabolism sites. |

| Chlorine | - Lipophilicity- Electron-withdrawing nature- Halogen bonding | - Improved membrane permeability.- Favorable electronic interactions with the target.- Specific halogen bonding interactions contributing to binding. nih.gov |

| Bromine | - Size and polarizability- Halogen bonding potential | - Steric influence on conformation.- Strong halogen bonding interactions with the target protein. |

This table presents generalized impacts based on established medicinal chemistry principles and may not represent the specific effects in all biological contexts.

The regiochemistry of the halogen substituents on the benzamide ring is as crucial as their identity. The specific placement of the bromine, chlorine, and fluorine atoms in this compound dictates the molecule's electronic distribution and shape, which in turn governs its interaction with a biological target.

The electron-withdrawing nature of the halogens at positions 2, 3, 4, and 5 will significantly influence the acidity of the amide N-H group and the electron density of the aromatic ring. This altered electronic environment can be critical for forming specific hydrogen bonds or other electrostatic interactions with amino acid residues in a protein's active site.

For example, studies on other substituted benzamides have shown that the presence of substituents at the ortho position (C2) can be critical for activity, potentially by inducing a specific conformation of the molecule that is favorable for binding. The chlorine at the C2 position in the title compound could serve such a role. The pattern of substitution also prevents metabolic attack at those positions, likely increasing the compound's half-life in a biological system.

The benzamide core and the amide linker are fundamental components of the pharmacophore. Modifications to these regions can provide valuable SAR insights.

Benzamide Core: Replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems could explore the necessity of the phenyl group for activity. Such modifications would alter the electronic properties and the potential for pi-stacking interactions with the target.

Amide Linker: The amide bond is a critical hydrogen bonding motif. Inverting the amide linkage to form an anilide has been shown in some classes of bioactive molecules to result in a loss of activity, highlighting the importance of the specific orientation of the carbonyl and N-H groups. nih.gov Modifications such as N-methylation of the amide can prevent hydrogen bond donation and can help to probe the importance of this interaction for biological activity. researchgate.net The nature of the substituent on the amide nitrogen is also a key area for modification to explore new interactions and improve properties.

Identification of Key Pharmacophoric Elements and Their Role in Target Interaction

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric elements are likely to include:

The substituted aromatic ring: This acts as a hydrophobic scaffold and presents a specific pattern of halogen bond donors and hydrogen bond acceptors.

The amide linker: The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor. These are crucial for anchoring the molecule into the binding site of a target protein.

The halogen atoms: As discussed, these are not mere decorations but are critical features that contribute to binding through halogen bonds and by modulating the electronic properties of the ring.

The precise spatial arrangement of these features is paramount for high-affinity binding to a biological target. The halogen atoms, with their ability to form directional halogen bonds, likely play a significant role in determining the compound's selectivity for its target. nih.govacs.orgrsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for a series of analogs of this compound could provide a powerful tool for predicting the activity of novel, unsynthesized compounds.

To build a robust QSAR model, a dataset of structurally related compounds with their corresponding biological activities is required. Various molecular descriptors would be calculated for each compound, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These describe the lipophilicity of the compound.

By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation can be derived that correlates these descriptors with the observed biological activity. ijpsr.com Such a model could then be used to guide the design of new analogs with potentially improved potency and selectivity. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a three-dimensional map highlighting the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. mdpi.comnih.gov

Applications in Chemical Biology and Drug Discovery Research

3-Bromo-2,4-dichloro-5-fluorobenzamide as a Chemical Probe for Interrogating Biological Systems

While not a chemical probe in its own right, this compound serves as a critical building block for the synthesis of sophisticated molecular probes designed to investigate specific biological targets. Its utility is prominently demonstrated in the development of inhibitors for Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family. [13, 29E] Overexpression of MCL-1 is a known survival mechanism in various human cancers, making its inhibition a key therapeutic strategy. [13, 29E]

Researchers utilize this compound as a foundational reagent to create potent and selective MCL-1 inhibitors. [12, 28E] These derivative compounds are then employed in biological assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), to probe the interaction between the MCL-1 protein and its binding partners. [16, 27E] In this context, the benzamide-derived molecules act as tools to interrogate the function of MCL-1, helping to elucidate its role in cancer cell survival and to validate it as a drug target. [21E] The ability to systematically generate these probes from a common starting material underscores the importance of this compound in facilitating the exploration of complex biological systems like the apoptosis pathway.

Integration into Privileged Structure-Based Drug Design Strategies

The concept of "privileged structures" in drug discovery involves the use of molecular scaffolds that can bind to multiple, distinct biological targets through targeted modifications. These frameworks serve as efficient starting points for creating libraries of compounds with favorable drug-like properties. The this compound molecule exemplifies such a scaffold. Its core structure is amenable to chemical derivatization, allowing for its integration into privileged structure-based design strategies.

In a notable application, this compound serves as the core framework for developing a series of potent MCL-1 inhibitors for cancer treatment. The design strategy leverages the substituted benzamide (B126) as a rigid scaffold. The bromine atom at the 3-position is strategically replaced via cross-coupling reactions to introduce a variety of amine-containing side chains. [12, 28E] This approach allows for the systematic exploration of the target's binding pocket, optimizing interactions to enhance potency and selectivity. The consistent use of this halogenated benzamide core across a library of active compounds confirms its role as a privileged structure for this particular class of therapeutic targets.

Contribution to the Discovery and Optimization of Novel Bioactive Agents

The most direct application of this compound is its role as a key intermediate in the synthesis and optimization of new bioactive agents, particularly anti-cancer compounds. A prime example is its use in the creation of potent MCL-1 inhibitors, as detailed in patent literature. [6, 12, 28E] In this process, this compound (referred to as Intermediate B in the synthesis) is reacted with various amino-phenyl derivatives to generate a library of novel molecules. [12, 17, 18, 28E]

The research findings demonstrate that these resulting compounds are potent inhibitors of MCL-1, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) often in the nanomolar range. [16, 19, 27E] For instance, the compound derived from the reaction of this compound with 4-amino-N,N-dimethyl-l-phenylalaninamide dihydrochloride (B599025) showed an IC50 value of less than 100 nM in a TR-FRET assay. [12, 16, 28E] This successful optimization of lead compounds highlights the contribution of the parent benzamide scaffold to the discovery of new potential therapeutics for cancers dependent on MCL-1 for survival, such as multiple myeloma, lymphoma, leukemia, and various solid tumors. [21E, 22]

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Enhanced Analog Generation

The generation of a diverse library of analogs based on the 3-Bromo-2,4-dichloro-5-fluorobenzamide scaffold is crucial for structure-activity relationship (SAR) studies. Traditional synthetic methods for creating polyhalogenated aromatic compounds can be inefficient and lack regiocontrol. nih.gov Future research is focused on developing more sophisticated and sustainable synthetic strategies.

Key emerging methodologies include:

Photoredox Catalysis : Visible-light-induced photoredox catalysis offers a mild and powerful method for activating strong carbon-halide bonds. rsc.org This allows for divergent transformations, enabling the synthesis of a wide array of derivatives, such as enamides and isoindolinones, from o-halogenated benzamides under ambient conditions. rsc.org

Enzymatic Halogenation : The use of halogenase enzymes presents a green and highly selective alternative to traditional chemical halogenation. nih.govmanchester.ac.uk These biocatalysts can introduce halogen atoms at specific positions on an aromatic ring, which is often challenging to achieve with conventional methods. nih.govmanchester.ac.uk Developing and engineering these enzymes could provide access to novel analogs of this compound that are otherwise difficult to synthesize. nih.gov

Flow Chemistry : Continuous-flow synthesis is gaining traction as a more efficient, safer, and scalable method for producing fine chemicals compared to traditional batch processing. chemistry.or.jp Applying flow chemistry to the synthesis of halogenated benzamides could streamline the production of analogs, allowing for rapid optimization of reaction conditions and purification processes.

Catalytic Brønsted Base Reactions : Innovative approaches using strong Brønsted bases as catalysts can enable addition reactions of otherwise weakly acidic compounds, expanding the scope of possible modifications to the benzamide (B126) structure. chemistry.or.jp

Table 1: Comparison of Synthetic Methodologies for Halogenated Benzamides

| Methodology | Advantages | Disadvantages | Potential for Analog Generation |

|---|---|---|---|

| Traditional Halogenation | Well-established procedures. | Often requires harsh reagents, poor regioselectivity, generates significant waste. nih.gov | Limited by selectivity issues. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, unique reaction pathways. rsc.org | Requires specialized photochemical equipment. | High potential for diverse functionalization. rsc.org |

| Enzymatic Halogenation | High regioselectivity, environmentally friendly ("green"), operates in aqueous media. nih.govmanchester.ac.uk | Enzyme stability and substrate scope can be limited. manchester.ac.uk | Excellent for creating specific, hard-to-synthesize regioisomers. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control; rapid optimization. chemistry.or.jp | High initial setup cost. | Ideal for library synthesis and large-scale production. |

Exploration of New Biological Targets and Therapeutic Areas for Halogenated Benzamides

Halogenated benzamides are a versatile class of compounds with established and potential therapeutic applications. dcu.ie The unique electronic properties conferred by halogen atoms can significantly enhance binding affinity and modulate the pharmacological profile of a molecule. manchester.ac.uk Research into this compound and its analogs is likely to expand into new and important therapeutic areas.

Oncology : Many kinase inhibitors used in cancer therapy feature halogenated aromatic rings. These halogens can form critical interactions within the ATP-binding pocket of kinases. Sotorasib and Tivozanib are examples of recently approved halogen-containing anticancer drugs. mdpi.com Analogs of this compound could be screened against various cancer-related kinases.

Neurodegenerative Diseases : Benzamide derivatives are being intensively investigated as multi-target agents for diseases like Alzheimer's. nih.gov They have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and β-site APP cleaving enzyme-1 (BACE1). nih.gov The specific halogenation pattern of this compound could be optimized to enhance potency and selectivity for these targets.

Infectious Diseases : The search for new antiviral and antibacterial agents is a global health priority. Halogenated compounds are prevalent among new FDA-approved drugs for infectious diseases. nih.govpharmaexcipients.com Vancomycin, a chlorinated natural product, is a critical antibiotic for treating MRSA infections. nih.govpharmaexcipients.com The potential of halogenated benzamides against a range of pathogens, including drug-resistant strains, warrants further exploration.

Metabolic Diseases : Recent studies have identified novel benzamide derivatives as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov Optimization of the benzamide structure, including the introduction of halogens, led to compounds with high potency and good pharmacokinetic profiles. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for Halogenated Benzamides

| Biological Target Class | Specific Examples | Therapeutic Area | Relevant Findings |

|---|---|---|---|

| Protein Kinases | VEGFR, various oncogenic kinases | Oncology | Halogenated drugs like Axitinib and Imatinib are effective kinase inhibitors. drugbank.com |

| Neurotransmitter Enzymes | Acetylcholinesterase (AChE), BACE1 | Neurodegenerative Diseases | Benzamides can act as dual inhibitors, a promising strategy for Alzheimer's disease. nih.gov |

| Viral/Bacterial Proteins | Various essential enzymes and structural proteins | Infectious Diseases | 14 of the 50 drugs approved by the FDA in 2021 contain halogens, many for treating infections. nih.govpharmaexcipients.com |

| Dipeptidases | DPP-4 | Type 2 Diabetes | Optimization of benzamide fragments with halogens has produced potent and selective DPP-4 inhibitors. nih.gov |

| Ion Channels | KATP channels, Kv channels | Metabolic Disorders, Multiple Sclerosis | Benzamides are known to act as blockers and activators of potassium channels. dcu.ie |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more successful. nih.govresearchgate.netijettjournal.org For a scaffold like this compound, these computational tools can accelerate the journey from initial hit to optimized clinical candidate.

De Novo Design : Generative AI models can design novel molecules from the ground up, creating structures with desired properties that are optimized for a specific biological target. nih.govoxfordglobal.com This could be used to generate new analogs of this compound with improved potency or better selectivity.

High-Throughput Virtual Screening (HTVS) : AI/ML algorithms can screen vast virtual libraries of compounds far more rapidly than physical screening. nih.gov This allows researchers to prioritize which analogs of this compound are most likely to be active, saving time and resources.

Property Prediction and Optimization : ML models can accurately predict a wide range of properties, including binding affinity, solubility, and potential toxicity. nih.gov This predictive power helps to shorten the design-make-test-analyze (DMTA) cycle by allowing chemists to focus on synthesizing only the most promising compounds. oxfordglobal.com For instance, an ML model could guide modifications to the this compound structure to enhance its drug-like properties while maintaining target activity. rsc.org

Table 3: Role of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Benefit for Benzamide Research |

|---|---|---|

| Target Identification | Gene network analysis, literature mining | Identifies novel biological targets for which halogenated benzamides may be effective. nih.gov |

| Hit Identification | High-Throughput Virtual Screening (HTVS) | Rapidly screens millions of virtual benzamide analogs to find initial hits. nih.gov |

| Lead Generation | De novo generative models | Designs novel, synthesizable benzamide structures with optimized properties. researchgate.netoxfordglobal.com |

| Lead Optimization | Predictive modeling (QSAR, ADMET) | Guides chemical modifications to improve potency, selectivity, and pharmacokinetic profiles. nih.govrsc.org |

| Preclinical Studies | Clinical trial outcome prediction | Helps to select the most promising candidates for expensive clinical trials, improving success rates. nih.gov |

Advanced Studies on Supramolecular Interactions, including Halogen Bonding, in Benzamide Derivatives

The solid-state properties of a pharmaceutical compound are critically important, affecting its stability, solubility, and bioavailability. These properties are governed by supramolecular interactions—the non-covalent forces between molecules. For halogenated compounds like this compound, halogen bonding is a particularly important and increasingly studied interaction. rsc.orgnih.govchemrxiv.org

Halogen bonding occurs when an electrophilic region on a halogen atom (the "σ-hole") interacts with a nucleophile, such as a nitrogen or oxygen atom. frontiersin.org It shares similarities with the more familiar hydrogen bond but has distinct characteristics that make it a unique tool for crystal engineering. nih.govacs.org

Directionality and Tunability : Halogen bonds are highly directional, which allows for precise control over the assembly of molecules in a crystal lattice. nih.govacs.org The strength of the bond can be tuned by changing the halogen atom (I > Br > Cl), providing a way to systematically modify material properties. nih.gov

Influence on Crystal Packing : The interplay between halogen bonds, hydrogen bonds, and other interactions like π-π stacking determines the final supramolecular assembly. rsc.org Understanding these interactions in derivatives of this compound can enable the design of crystalline forms (polymorphs) with optimal physicochemical properties.

Functional Materials : The unique properties of halogen bonds are being exploited to create novel functional materials, including liquid crystals, supramolecular gels, and porous materials for gas sorption. nih.govresearchgate.netrsc.org Advanced studies on this compound could explore its potential as a building block for such advanced materials.

Table 4: Comparison of Halogen Bonds and Hydrogen Bonds in Crystal Engineering

| Feature | Halogen Bond | Hydrogen Bond |

|---|---|---|

| Donor Atom | Halogen (Cl, Br, I) nih.gov | Hydrogen (bonded to N, O, F, etc.) |

| Acceptor Atom | Nucleophile (e.g., N, O, S) frontiersin.org | Nucleophile (e.g., N, O, F) |

| Directionality | Highly directional (~180°) frontiersin.orgnih.gov | Less directional |

| Strength | Tunable (5–180 kJ/mol); increases with halogen polarizability (I > Br > Cl). frontiersin.org | Generally weaker (5–40 kJ/mol) |

| Nature | Hydrophobic nih.gov | Hydrophilic |

| Size of Donor | Relatively large nih.gov | Small |

| Application | Crystal engineering, functional materials design, liquid crystals. rsc.orgnih.govrsc.org | Ubiquitous in biological systems and materials science. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2,4-dichloro-5-fluorobenzamide?

Methodological Answer: The synthesis typically involves halogenation and amidation steps. A common approach is:

Bromination : Introduce bromine at the 3-position of a pre-functionalized benzene ring using brominating agents like (N-bromosuccinimide) or in the presence of a Lewis acid catalyst (e.g., ) .

Chlorination and Fluorination : Sequential halogenation at the 2,4,5-positions via electrophilic substitution. Fluorination may require -pyridine or (diethylaminosulfur trifluoride) under controlled conditions .

Amidation : Convert the carboxylic acid intermediate to the benzamide using coupling reagents (e.g., ) or via direct reaction with ammonia/amines .

Key Considerations : Monitor reaction progress using to track halogenation efficiency and avoid over-substitution.

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For polar byproducts, HPLC with a column is effective .

- Analytical Validation :

- HPLC : Assess purity (>95%) with a reverse-phase column and UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (, expected ) via ESI-MS .

- NMR : Characterize substituent positions using -NMR for fluorine and -NMR for aromatic protons .

Q. What are the key spectroscopic signatures for identifying this compound?

Methodological Answer:

- IR Spectroscopy : Peaks at (amide C=O stretch) and (C-Br/C-Cl stretches) .

- -NMR : Aromatic protons appear as a singlet or doublet in the region, with coupling constants reflecting halogen proximity .

- -NMR : A single peak near ppm for the 5-fluoro substituent .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Steric Effects : The 2,4-dichloro groups create steric hindrance, slowing NAS at the 3-bromo position. Use bulky nucleophiles (e.g., tert-butylamine) to exploit this for selective substitution .

- Electronic Effects : Electron-withdrawing groups (Cl, F) activate the ring for NAS. Computational studies (DFT) predict higher reactivity at the 3-bromo position due to lower energy .

Experimental Design : Compare reaction rates with varying nucleophiles (e.g., vs. ) in DMF at 80°C, monitored by .

Q. What strategies mitigate hydrolysis of the amide bond during synthetic or storage conditions?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at -20°C to prevent moisture exposure. Lyophilization improves stability .

- Synthetic Conditions : Avoid prolonged heating in aqueous media. Use aprotic solvents (e.g., THF, DCM) and neutral pH during reactions .

- Stabilizers : Add (0.1%) to chelate trace metals that catalyze hydrolysis .

Q. How can researchers resolve contradictions in 1H^1\text{H}1H-NMR data due to overlapping signals?

Methodological Answer:

- 2D NMR : Use or to assign overlapping aromatic protons. For example, correlates signals with shifts, distinguishing adjacent substituents .

- Variable Temperature NMR : Cooling to -40°C reduces signal broadening caused by dynamic effects .

- Deuteration : Replace exchangeable protons (e.g., amide NH) with deuterium to simplify splitting patterns .

Q. What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the level to compute Fukui indices, identifying electrophilic centers. The 3-bromo position typically shows higher values, favoring Suzuki-Miyaura coupling .

- Docking Studies : Model interactions with palladium catalysts (e.g., ) to predict transition states and activation barriers .

Validation : Compare computational predictions with experimental outcomes using GC-MS or LC-HRMS .

Q. How do researchers address discrepancies in reported yields for bromination reactions?

Methodological Answer:

- Reagent Purity : Ensure brominating agents (e.g., ) are freshly recrystallized to avoid decomposition .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated derivatives) and adjust stoichiometry .

- Temperature Control : Maintain reactions at 0–5°C to suppress radical pathways, which cause over-bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.